4-[trans-4-(1,3-oxazol-5-yl)cyclohexyl]-7-propyl-6-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
The compound referred to as “US8592431, 185” is a fused ring compound with significant pharmacological properties. It exhibits angiotensin II receptor antagonistic activity and peroxisome proliferator-activated receptor gamma agonistic activity. This compound is particularly useful in the prophylaxis or treatment of circulatory diseases such as hypertension, cardiac diseases, arteriosclerosis, renal diseases, ophthalmic diseases, liver diseases, cerebral apoplexy, and metabolic diseases such as hyperlipidemia, obesity, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are detailed in the patent documentation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fused ring systems and their reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including hypertension, diabetes, and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The compound exerts its effects through dual mechanisms:
Angiotensin II Receptor Antagonism: It blocks the angiotensin II receptor, preventing the binding of angiotensin II and thereby reducing blood pressure.
Peroxisome Proliferator-Activated Receptor Gamma Agonism: It activates the peroxisome proliferator-activated receptor gamma, which regulates the expression of genes involved in glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Pioglitazone: A peroxisome proliferator-activated receptor gamma agonist used to treat diabetes.
Uniqueness
The uniqueness of “US8592431, 185” lies in its dual activity as both an angiotensin II receptor antagonist and a peroxisome proliferator-activated receptor gamma agonist. This dual mechanism makes it particularly effective in treating conditions that involve both circulatory and metabolic dysfunctions .
Properties
Molecular Formula |
C31H31N9O2 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
4-[4-(1,3-oxazol-5-yl)cyclohexyl]-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C31H31N9O2/c1-2-5-27-26(16-20-8-10-21(11-9-20)24-6-3-4-7-25(24)29-35-37-38-36-29)30(41)39(31-33-18-34-40(27)31)23-14-12-22(13-15-23)28-17-32-19-42-28/h3-4,6-11,17-19,22-23H,2,5,12-16H2,1H3,(H,35,36,37,38) |
InChI Key |
IFFXJMQHLNIFIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(C2=NC=NN12)C3CCC(CC3)C4=CN=CO4)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7 |
Origin of Product |
United States |
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